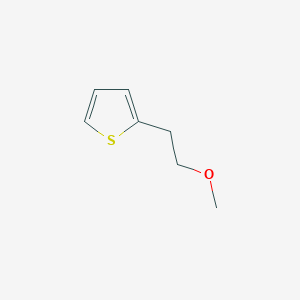

2-(2-Methoxyethyl)thiophene

Description

2-(2-Methoxyethyl)thiophene is a thiophene derivative characterized by a methoxyethyl (-CH₂CH₂OCH₃) substituent at the 2-position of the heteroaromatic ring. Thiophenes are five-membered sulfur-containing aromatic compounds widely used in pharmaceuticals, agrochemicals, and materials science due to their electron-rich nature and structural versatility.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10OS |

|---|---|

Molecular Weight |

142.22 g/mol |

IUPAC Name |

2-(2-methoxyethyl)thiophene |

InChI |

InChI=1S/C7H10OS/c1-8-5-4-7-3-2-6-9-7/h2-3,6H,4-5H2,1H3 |

InChI Key |

VOOZLIFEPFLSBM-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1=CC=CS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyethyl)thiophene can be achieved through several methods. One common approach involves the reaction of 2-bromoethyl methyl ether with thiophene in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of thiophene derivatives often involves catalytic processes. For instance, the Suzuki-Miyaura coupling reaction is widely used for the synthesis of various thiophene compounds. This method employs palladium catalysts and boron reagents to form carbon-carbon bonds under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyethyl)thiophene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bromine, nitric acid, sulfuric acid.

Major Products Formed:

Oxidation: Thiophene sulfoxides, thiophene sulfones.

Reduction: Dihydrothiophene derivatives.

Substitution: Brominated or nitrated thiophene derivatives.

Scientific Research Applications

The search results provide information on compounds related to thiophene and methoxyethyl groups, but not specifically on "2-(2-Methoxyethyl)thiophene." However, the provided information can be used to infer potential applications and properties of this compound based on similar structures.

Scientific Research Applications

Based on the search results, compounds containing thiophene rings and methoxyethyl groups have a variety of scientific research applications:

Medicinal Chemistry: Thiophene derivatives are explored for their potential as antimicrobial and anticancer agents . For instance, some thiophene compounds have demonstrated anticancer efficacy against hepatocellular carcinoma and breast cancer cell lines . The methoxyethyl group can influence the electronic properties and reactivity of the compound, making it unique compared to similar molecules.

Organic Electronics: Thiophene-based compounds are used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their conjugated systems. The presence of a methoxyethyl group could modify the electronic properties, potentially enhancing their performance in these applications.

Materials Science: These compounds can be employed in the development of new materials with specific electronic properties.

Biological Activity: Compounds containing both thiophene and methoxyethyl moieties exhibit biological activities, making them candidates for medicinal chemistry research. They can interact with enzymes and receptors, potentially modulating their activity. Some related compounds have shown antioxidant, antibacterial, and antifungal activities.

Dye Industry: Thiophene derivatives are used in the dye industry for textiles, food, and drug applications . They can generate strong dye-fiber interactions, providing durable functional protection to textiles and can be used in hi-tech applications such as dye-sensitized solar cells and fluorescent sensors .

Potential Properties

This compound combines the properties of thiophene and a methoxyethyl group. Thiophene is a heterocyclic compound with a sulfur atom in its ring structure, contributing to its aromaticity and reactivity . The methoxyethyl group introduces an ether linkage, which can affect the compound's solubility and interactions with biological systems.

Case Studies

Due to the absence of specific case studies for This compound in the search results, case studies of related compounds are mentioned to provide insight:

- Thiazole, thiophene, and 2-pyridone derivatives have been synthesized and assessed for anticancer efficacy . Some derivatives showed high growth inhibition against hepatocellular carcinoma and breast cancer cell lines .

- 2-[(2-Methoxyethyl)amino]-5-(thiophen-2-yl)benzonitrile is investigated for interactions with various enzymes and receptors, potentially modulating their activity.

Data Tables

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)thiophene and its derivatives often involves interactions with specific molecular targets. For instance, thiophene-based compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. The presence of functional groups like methoxy and ethyl enhances the compound’s ability to bind to these enzymes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(2-Methoxyethyl)thiophene with structurally related thiophene derivatives:

Key Observations :

- Polarity: The methoxyethyl group enhances polarity compared to ethyl or dibromoethenyl substituents but less than acetyl or aminoethyl groups. This balance improves solubility in both aqueous and organic solvents.

- Electronic Effects : The methoxy group is electron-donating, activating the thiophene ring for electrophilic substitution, whereas acetyl groups are electron-withdrawing, directing reactivity differently .

Biological Activity

2-(2-Methoxyethyl)thiophene is an organic compound featuring a thiophene ring substituted with a methoxyethyl group. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial domains. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C₇H₈OS

- Structure : The compound consists of a thiophene ring with a methoxyethyl substituent, which may influence its biological properties through enhanced lipophilicity and membrane permeability.

Anti-Inflammatory Activity

This compound has been investigated for its anti-inflammatory potential. Studies have shown that thiophene derivatives can modulate inflammatory pathways, primarily through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Key Findings :

- In vitro studies indicated that thiophene derivatives could inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

- A study highlighted that certain thiophene derivatives exhibited significant anti-inflammatory activity in carrageenan-induced paw edema models, suggesting that structural modifications can enhance their efficacy .

Table 1: Summary of Anti-Inflammatory Studies on Thiophene Derivatives

| Compound | Model Used | Dose (mg/kg) | Inhibition (%) | Reference |

|---|---|---|---|---|

| Compound 5 | Carrageenan-induced edema | 50 | 58.46 | |

| Compound 15 | Carrageenan-induced edema | 50 | 48.94 | |

| Compound 16 | Carrageenan-induced edema | 50 | 47.00 |

Antimicrobial Activity

The antimicrobial properties of thiophenes have been explored, with several studies demonstrating their effectiveness against various pathogens.

Research Insights :

- A study evaluated the antimicrobial activity of newly synthesized thiophene derivatives, showing promising results against bacterial strains .

- The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic processes.

Table 2: Antimicrobial Activity of Thiophene Derivatives

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Thiophene Derivative A | Staphylococcus aureus | 32 µg/mL | |

| Thiophene Derivative B | Escherichia coli | 16 µg/mL |

Case Study 1: In Vivo Anti-Inflammatory Effects

A significant study conducted by Eleftheriadis et al. focused on the anti-inflammatory effects of various thiophene derivatives using a carrageenan-induced paw edema model. The results indicated that certain compounds not only reduced inflammation but also modulated cytokine levels effectively, positioning them as potential therapeutic agents for inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

In another study, researchers synthesized several thiophene derivatives and tested their antimicrobial efficacy against clinical isolates. The findings revealed that specific modifications in the thiophene structure could enhance activity against resistant strains, highlighting the importance of structural diversity in drug design .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(2-Methoxyethyl)thiophene, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via nucleophilic substitution or alkylation reactions. For example, reacting 2-methoxyethanol derivatives with thiophene-based precursors under reflux in solvents like dichloromethane or toluene, using bases (e.g., NaOH) to deprotonate intermediates. Purification typically involves recrystallization or column chromatography .

- Optimization : Adjusting reaction temperature, solvent polarity, and stoichiometric ratios of reagents can enhance yield. Monitoring via TLC or GC-MS ensures reaction progression.

Q. How is this compound characterized structurally and spectroscopically?

- Techniques :

- NMR : H and C NMR identify methoxyethyl (-OCHCHOCH) and thiophene ring protons (δ 6.5–7.5 ppm for aromatic protons).

- FT-IR : Peaks at ~3100 cm (C-H aromatic), ~2850 cm (C-H aliphatic), and ~1050 cm (C-O-C ether stretch).

- Mass Spectrometry : Molecular ion peak at m/z 156.25 (CHOS) confirms molecular weight .

Q. What safety protocols are critical when handling this compound in the lab?

- Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store in inert atmospheres to prevent oxidation.

- Waste Disposal : Follow institutional guidelines for halogenated solvents and sulfur-containing compounds. Neutralize acidic/byproduct residues before disposal .

Advanced Research Questions

Q. How do electronic properties of this compound influence its reactivity in cross-coupling reactions?

- Mechanistic Insight : The methoxyethyl group acts as an electron-donating substituent, enhancing the electron density of the thiophene ring. This facilitates electrophilic substitution at the α-position (e.g., Suzuki-Miyaura coupling with aryl halides).

- Data : DFT calculations show reduced HOMO-LUMO gaps (~4.2 eV) compared to unsubstituted thiophene, improving charge transport in conjugated systems .

Q. What strategies resolve contradictions in reported biological activity data for thiophene derivatives?

- Approach :

- Dose-Response Studies : Validate activity across multiple cell lines (e.g., IC values for anticancer activity).

- SAR Analysis : Compare this compound with analogs (e.g., chloro or fluoro derivatives) to isolate substituent effects.

Q. How can computational methods predict the solubility and stability of this compound in polymer matrices?

- Tools : Molecular dynamics (MD) simulations using OPLS-AA force fields quantify solubility parameters (δ ~18 MPa).

- Findings : The methoxyethyl side chain improves miscibility with polar polymers (e.g., PEDOT:PSS) but reduces thermal stability (TGA shows decomposition at ~200°C) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

- Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.